N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-[6-(4-fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O2S/c1-25(2)9-3-8-22-17(28)10-15-12-30-20-24-18-16(19(29)26(15)20)11-23-27(18)14-6-4-13(21)5-7-14/h4-7,11,15H,3,8-10,12H2,1-2H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVCSOQYQAEFFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC=C(C=C4)F)C(=O)N12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(dimethylamino)propyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C20H19FN2O2
- Molecular Weight : 338.38 g/mol
- CAS Registry Number : 372941-54-3
The structure features a unique combination of a dimethylamino group and a tetrahydropyrazolo-thiazolo-pyrimidine core, which contributes to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of specific enzymes and receptors involved in various biological pathways. It has been shown to interact with the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Inhibition of EGFR can lead to reduced tumor growth in cancer models, making this compound a candidate for anticancer therapy .
Anticancer Properties
Several studies have highlighted the compound's potential in oncology:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest .
- Synergistic Effects with Chemotherapy : The compound has shown synergistic effects when combined with standard chemotherapy agents, enhancing their efficacy against resistant cancer types .
Neuropharmacological Effects
The dimethylamino group suggests potential neuropharmacological activity. Preliminary studies indicate that it may act on serotonin transporters (SERT), which are critical targets for antidepressant drugs. The compound's affinity for SERT could position it as a candidate for treating mood disorders .
Study 1: Anticancer Efficacy
A study published in PMC evaluated the compound's effects on ovarian cancer cell lines. Results indicated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis through caspase activation .
Study 2: Neuropharmacological Activity
In another investigation focusing on depression models in rats, the compound demonstrated significant antidepressant-like effects, correlating with increased serotonin levels in the brain . This suggests its potential utility in treating depressive disorders.
Table 1: Biological Activity Overview
Scientific Research Applications
Structural Characteristics
The compound presents a unique structure characterized by:
- Core Structure : A tetrahydropyrazolo-thiazolo-pyrimidine framework.
- Functional Groups : Includes a dimethylamino group and a fluorophenyl moiety that enhance its solubility and biological activity.
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development:
- Anticancer Activity : Similar compounds have shown efficacy in inhibiting cancer cell proliferation. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, studies have reported IC50 values ranging from 5 to 15 µM against different cancer types .
- Antimicrobial Properties : The compound exhibits significant antimicrobial activity against bacteria and fungi. Preliminary screenings have demonstrated zones of inhibition greater than 15 mm against pathogens such as Staphylococcus aureus and Escherichia coli at concentrations around 50 µg/mL .
Neuropharmacology
The presence of the dimethylamino group suggests potential central nervous system (CNS) activity:
- Neuroprotective Effects : Investigations into similar compounds indicate potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .
Biochemical Research
The compound can serve as a valuable tool in biochemical assays:
- Enzyme Inhibition Studies : The ability of the compound to inhibit key enzymes involved in cell signaling pathways can be explored to understand its mechanism of action further.
Anticancer Efficacy
A study evaluated the anticancer properties of related compounds on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the structural modifications enhance anticancer activity .
Antimicrobial Screening
In another study focusing on antimicrobial efficacy, derivatives were tested against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial properties, indicating their potential use as antibiotic agents .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, fractional factorial designs can identify critical factors influencing yield and purity. Reaction conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) from analogous heterocyclic syntheses may serve as a starting point . Statistical analysis tools (e.g., ANOVA) can prioritize variables for iterative refinement, reducing trial-and-error inefficiencies .
Q. Which analytical techniques are critical for characterizing the compound’s structural integrity?
Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm substituent positions and hydrogen bonding patterns.
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic distribution.
- HPLC-PDA for purity assessment, particularly to detect residual starting materials or byproducts from multi-step syntheses .
- X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities in the fused pyrazolo-thiazolo-pyrimidine core .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
Combine quantum mechanical calculations (e.g., DFT for electron density mapping) with molecular docking simulations to identify potential binding modes. For instance, the 4-fluorophenyl group may engage in π-π stacking with aromatic residues in kinase active sites. Tools like AutoDock Vina or Schrödinger Suite can model interactions, while MD simulations assess stability over time. Feedback loops integrating experimental IC₅₀ data refine computational predictions, as demonstrated in reaction path search methodologies .
Q. How should researchers resolve contradictory bioactivity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies include:
- Standardized bioassays : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based).
- Purity verification : Re-test batches with ≥95% purity (HPLC) to exclude confounding impurities.
- Metabolite screening : Use LC-MS to assess in situ degradation or prodrug activation .
- In silico validation : Cross-reference results with computational ADMET models to identify physicochemical outliers .
Q. What synthetic routes enhance metabolic stability while retaining activity?
Structural modifications guided by SAR studies can improve stability:
- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
- Replace labile moieties (e.g., ester linkages) with bioisosteres like amides or heterocycles.
- Optimize logP via substituent tuning (e.g., dimethylamino-propyl chain) to balance solubility and membrane permeability. Computational tools like ICReDD’s reaction path algorithms enable rapid screening of derivatives .
Q. What methodologies address solubility challenges in formulation studies?
Apply Quality by Design (QbD) principles:
- Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility.
- Solid dispersion : Use spray drying or hot-melt extrusion with polymers (e.g., HPMCAS).
- Nanoformulation : Develop liposomal or polymeric nanoparticles for controlled release. Membrane separation technologies (e.g., ultrafiltration) can isolate stable polymorphs .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity profiles in different cancer models?
- Mechanistic profiling : Compare transcriptomic responses (RNA-seq) across resistant vs. sensitive cell lines.
- Target engagement assays : Use CETSA (Cellular Thermal Shift Assay) to confirm on-target binding.
- Microenvironment factors : Evaluate hypoxia or stromal interactions using 3D spheroid models. Contradictions may reflect tissue-specific expression of off-target kinases or efflux pumps .
Methodological Innovations
Q. Can AI-driven platforms accelerate derivative library design?
Yes. Generative AI models (e.g., GFlowNets) propose novel scaffolds by learning from existing SAR data. Coupled with automated high-throughput synthesis , this approach rapidly generates analogs with optimized properties. For example, ICReDD’s integration of quantum calculations and experimental feedback reduces development cycles by 40–60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
